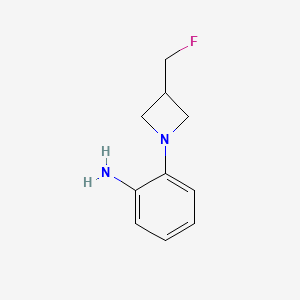
2-(3-(Fluoromethyl)azetidin-1-yl)aniline
Overview
Description
2-(3-(Fluoromethyl)azetidin-1-yl)aniline is a chemical compound characterized by the presence of an aniline group attached to a fluoromethylated azetidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-(Fluoromethyl)azetidin-1-yl)aniline typically involves the following steps:
Fluoromethylation: The azetidine ring is fluoromethylated using reagents such as diethylaminosulfur trifluoride (DAST) or trifluoromethyltrimethylsilane (TMS-CF3) under controlled conditions.
Amination: The fluoromethylated azetidine is then subjected to amination with aniline derivatives under suitable reaction conditions, often involving catalysts like palladium or copper.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale fluoromethylation and amination processes, with careful control of reaction parameters to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 2-(3-(Fluoromethyl)azetidin-1-yl)aniline can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can convert the aniline group to its corresponding nitro compound.
Reduction: Reduction reactions can reduce nitro groups to amines.
Substitution: Substitution reactions can replace the fluoromethyl group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Typical reducing agents include iron (Fe) and hydrogen (H2).
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation: Nitro derivatives of the compound.
Reduction: Reduced amines.
Substitution: Various substituted azetidines.
Scientific Research Applications
2-(3-(Fluoromethyl)azetidin-1-yl)aniline has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It can be used in the study of biological systems and interactions with biomolecules.
Industry: Utilized in the production of agrochemicals and materials.
Mechanism of Action
The mechanism by which 2-(3-(Fluoromethyl)azetidin-1-yl)aniline exerts its effects involves its interaction with molecular targets and pathways. The fluoromethyl group enhances the compound's binding affinity to certain receptors, leading to specific biological responses.
Comparison with Similar Compounds
2-(3-(Fluoromethyl)azetidin-1-yl)aniline is unique due to its fluoromethylated azetidine ring. Similar compounds include:
2-(3-(Trifluoromethyl)azetidin-1-yl)aniline: Contains a trifluoromethyl group instead of a fluoromethyl group.
2-(3-(Chloromethyl)azetidin-1-yl)aniline: Contains a chloromethyl group instead of a fluoromethyl group.
Properties
IUPAC Name |
2-[3-(fluoromethyl)azetidin-1-yl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FN2/c11-5-8-6-13(7-8)10-4-2-1-3-9(10)12/h1-4,8H,5-7,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKALUWYRMLDIMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=CC=CC=C2N)CF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



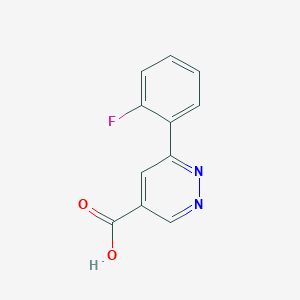
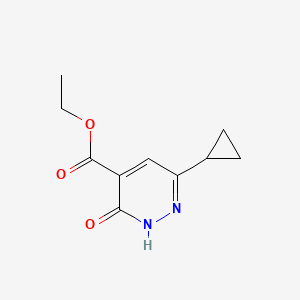

![2-Benzyl-1-(4-methoxyphenyl)-5-methyloctahydropyrrolo[3,4-c]pyrrole](/img/structure/B1491928.png)

![1-allyl-4-thioxo-1,3,4,5,6,7-hexahydro-2H-cyclopenta[d]pyrimidin-2-one](/img/structure/B1491931.png)
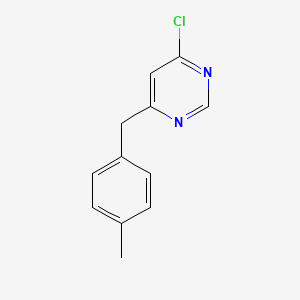


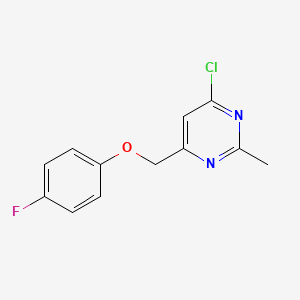
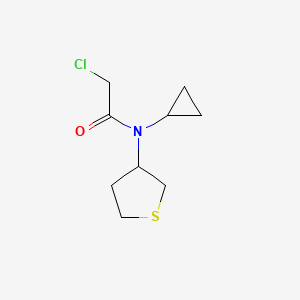
![2-(3-Aminopropyl)-6-oxa-2-azaspiro[4.5]decan-9-ol](/img/structure/B1491943.png)
![3-Chloro-1-(9-methoxy-6-oxa-2-azaspiro[4.5]decan-2-yl)propan-1-one](/img/structure/B1491944.png)
